molecular formula C11H9NO2 B1673025 HDAC8-IN-2 CAS No. 6953-61-3

HDAC8-IN-2

Cat. No.: B1673025
CAS No.: 6953-61-3
M. Wt: 187.19 g/mol
InChI Key: JRZGPWOEHDOVMC-UHFFFAOYSA-N
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Description

1-Naphthohydroxamic acid (CAS 6953-61-3) is a hydroxamate-based inhibitor of histone deacetylases (HDACs), enzymes critical for epigenetic regulation and cellular processes such as proliferation, differentiation, and apoptosis. Structurally, it features a naphthyl group linked to a hydroxamic acid moiety, enabling chelation of zinc ions in HDAC active sites. This compound exhibits selective inhibition against HDAC8 (IC50 = 14 μM) but also demonstrates activity against HDAC1 and HDAC6 . It has been investigated in cancer models, including bladder cancer and neuroblastoma, where HDAC8 overexpression correlates with poor prognosis . Commercially available from suppliers such as Sigma-Aldrich, Selleckchem, and Santa Cruz Biotechnology, it is widely utilized in preclinical research .

Properties

IUPAC Name

N-hydroxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO2/c13-11(12-14)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZGPWOEHDOVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30219789
Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6953-61-3
Record name N-Hydroxy-1-naphthalenecarboxamide
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Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Record name 1-Naphthohydroxamic acid
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Record name 1-Naphthalenecarboxamide, N-hydroxy-
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Record name 1-Naphthohydroxamic Acid
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Preparation Methods

Reaction Mechanism and Optimization

The most widely documented method involves the nucleophilic acyl substitution of 1-naphthoic acid methyl ester with hydroxylamine under basic conditions. The reaction proceeds via the following steps:

  • Formation of hydroxylamine free base : Hydroxylamine salts (e.g., hydroxylamine hydrochloride) are deprotonated using alkali metal hydroxides (NaOH or KOH) in methanol.
  • Nucleophilic attack : The generated hydroxylamine attacks the carbonyl carbon of the methyl ester, displacing methoxide.
  • Acidification : Post-reaction acidification with sulfuric acid yields the free hydroxamic acid.

Key Reaction Parameters (from patent CN103922968B):

Parameter Optimal Range
Hydroxylamine salt : NaOH 0.9–1.2 : 1.6–2.5 (molar)
Temperature 45–55°C
Reaction time 3–5 hours
Methanol volume 16–24 mL per mmol of ester

Procedure :

  • Dissolve hydroxylamine hydrochloride (0.9–1.2 equiv) in methanol at 10–30°C.
  • Add solid NaOH (1.6–2.5 equiv) slowly to generate in situ hydroxylamine.
  • Introduce 1-naphthoic acid methyl ester (1 equiv) and reflux at 45–55°C for 3–5 hours.
  • Distill off methanol to isolate the sodium salt or acidify with H2SO4 at 0–15°C to precipitate the free acid.

Yield : 65–74% (reported for analogous naphthoyl systems).

Spectroscopic Characterization

Successful synthesis is confirmed through spectral data:

FTIR (KBr) :

  • 3251 cm−1 : N-H stretch (hydroxamic acid).
  • 1662 cm−1 : C=O stretch (amide I band).
  • 2910–2842 cm−1 : Aliphatic C-H stretches.

1H NMR (DMSO-*d6) :

  • δ 10.33 ppm : Singlet (1H, hydroxamic -OH).
  • δ 8.66 ppm : Singlet (1H, -NH).
  • δ 7.45–8.20 ppm : Multiplet (7H, naphthyl protons).

Melting Point : 176–178°C.

Industrial-Scale Considerations

The patent method emphasizes scalability:

  • Solvent Recovery : Methanol is distilled and reused, reducing costs.
  • Temperature Control : Maintaining ≤45°C during NaOH addition prevents exothermic decomposition of hydroxylamine.
  • Purity : Crude products are ≥95% pure (by HPLC), requiring no column chromatography.

Table 1. Comparison of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Methyl ester route 65–74 95–98 High
Grignard carboxylation 50–60 90–92 Low

Analytical and Regulatory Considerations

Safety :

  • Hydroxylamine salts are explosive when heated; the patent mitigates this by using in situ generation at controlled temperatures.
  • RTECS : QJ1894500 (indicates moderate toxicity).

Regulatory Compliance :

  • WGK Germany : 3 (severely hazardous to water).
  • HS Code : 2928009090 (hydroxamic acid derivatives).

Chemical Reactions Analysis

Types of Reactions: 1-Naphthohydroxamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into naphthylamine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthylamine derivatives.

    Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Similar HDAC Inhibitors

Target Selectivity and Potency

1-Naphthohydroxamic acid is distinguished by its multi-target HDAC inhibition profile. Below is a comparative analysis with structurally or functionally related inhibitors:

Compound Target HDACs Selectivity IC50 (HDAC8) Key Applications References
1-Naphthohydroxamic Acid HDAC8, HDAC1, HDAC6 Moderate selectivity 14 μM Neuroblastoma, bladder cancer
PCI-34051 HDAC8 High selectivity 10 nM (HDAC8) T-cell lymphoma, neuroblastoma
SAHA (Vorinostat) Pan-HDAC (Class I/II) Non-selective N/A Cutaneous T-cell lymphoma (FDA-approved)
RGFP966 HDAC3 High selectivity 80 nM (HDAC3) Macrophage differentiation, inflammation
Tubacin HDAC6 High selectivity 20 nM (HDAC6) Protein aggregation, neurodegenerative research

Key Findings :

  • HDAC8 Specificity : While 1-naphthohydroxamic acid inhibits HDAC8, its potency (IC50 = 14 μM) is lower than PCI-34051 (IC50 = 10 nM), a more selective HDAC8 inhibitor .
  • Multi-Target Activity : Unlike SAHA, which broadly inhibits Class I/II HDACs, 1-naphthohydroxamic acid shows moderate selectivity for HDAC8, HDAC1, and HDAC5. This multi-target activity may enhance efficacy in cancers driven by HDAC8 overexpression (e.g., neuroblastoma) but increases off-target risks .
  • Structural Analogues : Compared to other hydroxamic acid-based inhibitors (e.g., SAHA, tubacin), the naphthyl group in 1-naphthohydroxamic acid enhances hydrophobic interactions with HDAC8’s active site, as suggested by molecular docking studies .
Functional Outcomes in Research Models
  • Bladder Cancer : In HDAC8-overexpressing bladder cancer cells, 1-naphthohydroxamic acid reduced viability comparably to SAHA but with fewer off-target effects .
  • Neuroblastoma : Combined with PCI-34051, it decreased cell viability by >50% in MYCN-amplified neuroblastoma models, highlighting synergy in HDAC8 targeting .
Clinical and Commercial Relevance
  • FDA-Approved Inhibitors: SAHA (vorinostat) and romidepsin are approved for hematologic malignancies, whereas 1-naphthohydroxamic acid remains investigational due to its moderate potency .
  • Cost and Availability: Priced at $85–$330 per 5–25 mg (Santa Cruz Biotechnology), 1-naphthohydroxamic acid is cost-effective for research but less commercially developed than SAHA or PCI-34051 .

Biological Activity

1-Naphthohydroxamic acid (CAS Number: 6953-61-3) is a hydroxamic acid derivative recognized for its selective inhibition of histone deacetylase 8 (HDAC8). This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in neuroblastoma and other malignancies. This article explores the biological activities, mechanisms of action, and relevant research findings associated with 1-naphthohydroxamic acid.

1-Naphthohydroxamic acid is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₉NO₂
Molecular Weight187.195 g/mol
Density1.3 ± 0.1 g/cm³
IC50 (HDAC8)14 μM
IC50 (HDAC1, HDAC6)>100 μM

1-Naphthohydroxamic acid functions primarily as a selective inhibitor of HDAC8, exhibiting an IC50 value of 14 μM, which is significantly lower than its activity against HDAC1 and HDAC6 (IC50 >100 μM) . Unlike some other HDAC inhibitors, it does not increase global histone H4 acetylation or reduce total intracellular HDAC activity, indicating a unique mechanism of action that may involve the induction of tubulin acetylation .

Anticancer Effects

Research has demonstrated that 1-naphthohydroxamic acid exhibits notable anticancer properties, particularly in neuroblastoma models. In vitro studies indicate that treatment with this compound leads to reduced cell proliferation and increased differentiation of neuroblastoma cells, as evidenced by the formation of neurite-like structures . Additionally, it has been shown to decrease tumor growth in xenograft models without significant toxicity .

Case Study: Neuroblastoma
In a study involving NMRI Foxn1 nude mice, treatment with 1-naphthohydroxamic acid significantly delayed tumor growth compared to control groups. The compound was well tolerated at doses up to 400 mg/kg per day, while conventional treatments like vorinostat caused notable toxicity . Immunohistochemical analysis revealed increased differentiation markers in tumors treated with 1-naphthohydroxamic acid.

Cytotoxicity and Selectivity

In various cancer cell lines, including HeLa and HEK293 cells, 1-naphthohydroxamic acid demonstrated concentration-dependent cytotoxicity. At concentrations around its IC50 for HDAC8, it induced hyperacetylation of tubulin but did not significantly affect other cellular components .

Pharmacokinetics

Pharmacokinetic studies have indicated that after intraperitoneal administration, 1-naphthohydroxamic acid has a half-life of approximately 15 minutes with a peak plasma concentration around 30 μM. The maximum tolerable dose was determined to be 50 mg/kg per day without critical changes in body weight or blood parameters .

Q & A

Q. What advanced techniques are recommended to study 1-naphthohydroxamic acid’s role in viral infection models?

  • Answer : In virology, pair with IFN pathway inhibitors (e.g., JAK inhibitors) to dissect HDAC8’s role in viral replication. Use single-cell RNA-seq to profile host transcriptome changes and CRISPR screens to identify synthetic lethal partners .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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